萘-2-基 3-甲基-4-硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

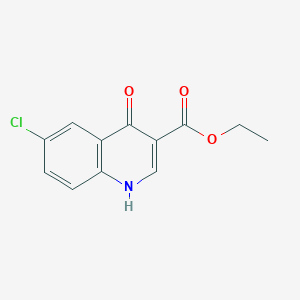

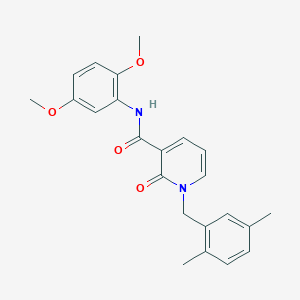

Naphthalen-2-yl 3-methyl-4-nitrobenzoate is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound is a member of the benzoate esters family and is commonly referred to as NMNB.

科学研究应用

合成与表征

用于有机发光二极管 (OLED) 的有机锡化合物

研究表明,源自席夫碱的有机锡化合物(涉及萘衍生物)具有 OLED 应用的潜力。这些化合物表现出显着的光物理特性,包括量子产率和电致发光,表明它们在发光器件中具有实用性 (García-López 等,2014)。

混凝土科学中的应用

类层状双氢氧化物材料

包括与萘相关的硝基苯甲酸衍生物已被嵌入到层状双氢氧化物中,以用于混凝土科学中的潜在应用。这些材料展示了控制水泥水化动力学的能力,展示了增强混凝土性能的新方法 (Raki 等,2004)。

环境和分析化学

苦味酸检测

一项研究利用萘衍生物作为 Zn2+ 离子的化学传感器,进而可以检测水性介质中的苦味酸。由于苦味酸是一种烈性炸药,因此该应用对于环境监测和安全至关重要 (Azadbakht & Keypour,2012)。

聚合物科学

耐热聚酰亚胺

对萘衍生物的研究,包括基于吡啶的醚酯二胺的合成,已导致新型耐热聚酰亚胺的开发。这些材料在需要材料在不降解的情况下承受高温的领域中具有应用 (Mehdipour‐Ataei 等,2004)。

生化应用

抑制 N-亚硝化反应

萘衍生物已被探索其抑制 N-亚硝化的能力,这是一种与致癌有关的反应。这项研究表明萘衍生物在研究和减轻疾病形成机制方面具有更广泛的潜力 (Kono 等,1995)。

作用机制

Target of Action

The primary target of Naphthalen-2-yl 3-methyl-4-nitrobenzoate is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

Naphthalen-2-yl 3-methyl-4-nitrobenzoate: interacts with its target, the AChE enzyme, by binding to it .

Biochemical Pathways

The biochemical pathways affected by Naphthalen-2-yl 3-methyl-4-nitrobenzoate Given its target, it can be inferred that it likely impacts the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Naphthalen-2-yl 3-methyl-4-nitrobenzoate These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Naphthalen-2-yl 3-methyl-4-nitrobenzoate It has been observed to induce a significant rise in alkaline phosphatases (alp), bilirubin, white blood cells (wbc), and lymphocyte levels, along with a decrease in platelet count . It also appears to increase spermatogenesis at certain doses .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Naphthalen-2-yl 3-methyl-4-nitrobenzoate Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and presence of other compounds .

属性

IUPAC Name |

naphthalen-2-yl 3-methyl-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-12-10-15(7-9-17(12)19(21)22)18(20)23-16-8-6-13-4-2-3-5-14(13)11-16/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBUGZCJOKKRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)

![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2725536.png)

![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)

![1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2725542.png)

![N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2725543.png)

![2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2725545.png)